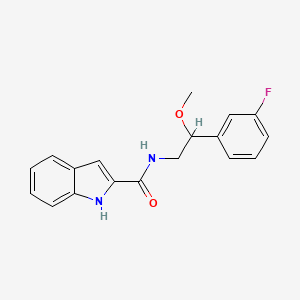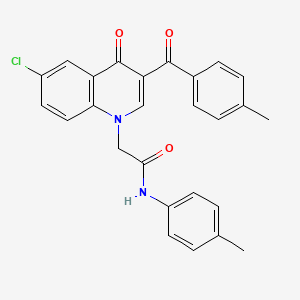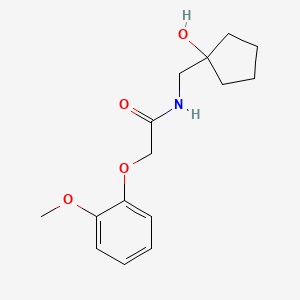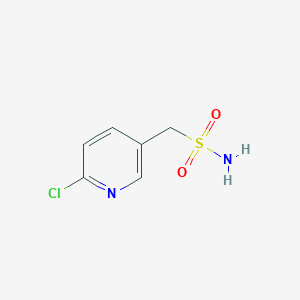![molecular formula C20H19N5O B2456208 2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950415-18-6](/img/structure/B2456208.png)
2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a pyrazole ring fused with a pyrimidine ring. The specific compound you mentioned has additional functional groups including a methoxyphenyl group, a methyl group, and a pyridin-2-ylmethyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, with the additional functional groups contributing to its chemical properties . The methoxyphenyl group, for example, is likely to contribute to the compound’s lipophilicity, which could affect its biological activity.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions depending on the functional groups present . For example, they can participate in Suzuki–Miyaura cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Pyrazolo[1,5-a]pyrimidine derivatives, like the one , are synthesized through various methods, such as ultrasound-assisted synthesis in aqueous media or other environmentally benign routes. These compounds exhibit promising pharmacological activities, including anti-inflammatory and anti-cancer properties. For example, Kaping et al. (2016) describe the efficient synthesis of pyrazolo[1,5-a]pyrimidine analogs, which showed significant anti-inflammatory and anti-cancer activities (Kaping et al., 2016).
Antimycobacterial Properties
Some pyrazolo[1,5-a]pyrimidine derivatives demonstrate strong antimycobacterial properties. Sutherland et al. (2022) reported on the synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amines and their structure–activity relationships, revealing potent in vitro growth inhibition of Mycobacterium tuberculosis (Sutherland et al., 2022).
Potential in Adenosine Receptor Antagonism
The structural refinement of pyrazolo[1,5-a]pyrimidine derivatives has led to the development of potent and selective human A3 adenosine receptor antagonists. Squarcialupi et al. (2016) explored this aspect by introducing various substituents on the pyrazolo[1,5-a]pyrimidine scaffold, achieving high affinity and selectivity for the human A3 adenosine receptor (Squarcialupi et al., 2016).
Antifungal and Antibacterial Applications
These compounds also show promising antifungal and antibacterial activities. Jafar et al. (2017) synthesized pyrimidin-2-amine derivatives containing a heterocyclic compound, which demonstrated significant antifungal effects against species like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Rahmouni et al. (2014) also synthesized pyrazolopyrimidine derivatives with notable antibacterial activity (Rahmouni et al., 2014).
Cytotoxicity and Antitumor Potential
Studies have highlighted the cytotoxicity and antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, Hassan et al. (2014) synthesized and evaluated the cytotoxic activity of these derivatives against Ehrlich Ascites Carcinoma (EAC) cells, showing significant effects (Hassan et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-11-19(22-13-15-7-5-6-10-21-15)25-20(23-14)12-17(24-25)16-8-3-4-9-18(16)26-2/h3-12,22H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJOUKAGIMBHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2456126.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2456129.png)


![N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea](/img/structure/B2456134.png)
![2-((3,3,3-trifluoropropyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2456137.png)
![4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B2456141.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2456142.png)
![2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456143.png)
![4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2456144.png)


